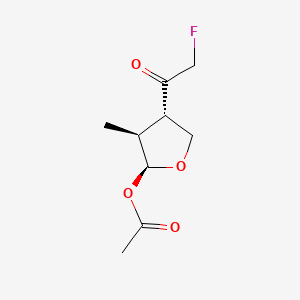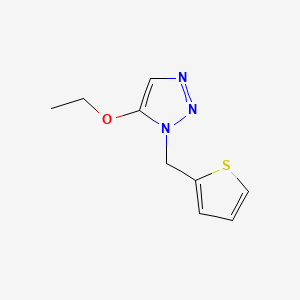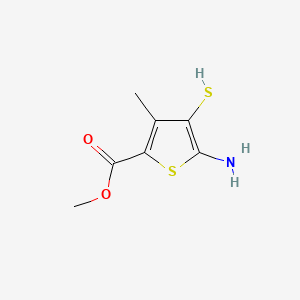
H-Ala-phe-lys-amc trifluoroacetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Ala-phe-lys-amc trifluoroacetate salt: is a chemical compound with the molecular formula C28H35N5O5•C2HF3O2 and a molecular weight of 635.63 g/mol . This compound is often used as an intermediate in the synthesis of peptides, peptidomimetics, and other organic compounds . It serves as a versatile building block in various research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-phe-lys-amc trifluoroacetate salt typically involves the stepwise assembly of amino acids. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids alanine, phenylalanine, and lysine are sequentially coupled using peptide coupling reagents such as carbodiimides or uronium salts. The final step involves the attachment of the 7-amino-4-methylcoumarin (AMC) moiety and the trifluoroacetate salt formation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: H-Ala-phe-lys-amc trifluoroacetate salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids and AMC.
Oxidation: Oxidative conditions can modify the amino acid side chains, particularly the lysine residue.
Substitution: The trifluoroacetate group can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products:
Hydrolysis: Alanine, phenylalanine, lysine, and AMC.
Oxidation: Oxidized derivatives of the amino acids.
Substitution: Compounds with different anionic groups replacing the trifluoroacetate.
Applications De Recherche Scientifique
Chemistry: H-Ala-phe-lys-amc trifluoroacetate salt is used as a building block in the synthesis of complex peptides and peptidomimetics. It is also employed in the development of novel organic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used as a substrate in enzymatic assays to study protease activity. The release of AMC upon enzymatic cleavage provides a fluorescent signal that can be quantitatively measured .
Medicine: The compound’s role in peptide synthesis makes it valuable in the development of therapeutic peptides and peptide-based drugs. It is also used in diagnostic assays to monitor enzyme activity in various diseases .
Industry: this compound is utilized in the production of high-purity peptides for research and pharmaceutical applications. Its versatility as a building block makes it a valuable reagent in industrial peptide synthesis .
Mécanisme D'action
The mechanism of action of H-Ala-phe-lys-amc trifluoroacetate salt primarily involves its role as a substrate in enzymatic reactions. The compound is cleaved by specific proteases, releasing the fluorescent AMC moiety. This fluorescence can be measured to monitor enzyme activity. The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and subsequent fluorescence detection .
Comparaison Avec Des Composés Similaires
- H-Ala-phe-lys-amc hydrochloride salt
- H-Ala-phe-lys-amc acetate salt
- H-Ala-phe-lys-amc sulfate salt
Comparison: H-Ala-phe-lys-amc trifluoroacetate salt is unique due to the presence of the trifluoroacetate group, which can influence the compound’s solubility and stability. Compared to its hydrochloride, acetate, and sulfate counterparts, the trifluoroacetate salt may offer different reactivity and solubility profiles, making it suitable for specific applications .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)31-27(36)22(10-6-7-13-29)32-28(37)23(33-26(35)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H,31,36)(H,32,37)(H,33,35)/t18-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDSSFSCFSBQIR-TZYHBYERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

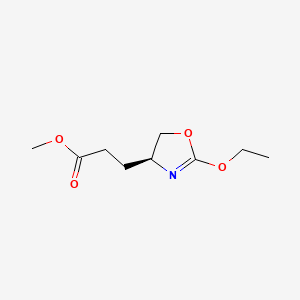
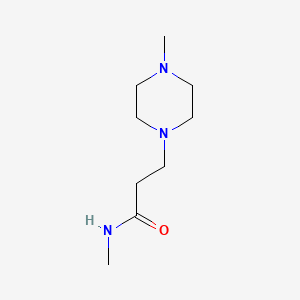
![1H-Naphtho[1,2-d]imidazol-8-amine](/img/structure/B568541.png)
![Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)](/img/structure/B568543.png)

